Ala-argipressin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

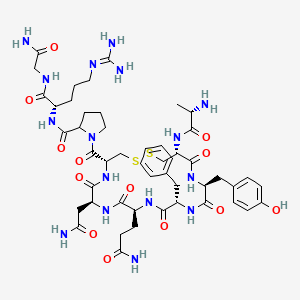

Argipressin, ala(10)- is a Decapeptide; differs from argipressin in the addition of an N-terminal Ala-residue.

Aplicaciones Científicas De Investigación

Hemodynamic Support in Septic Shock

Ala-argipressin is increasingly utilized in the management of septic shock, where it helps restore vascular tone and improve blood pressure. A retrospective observational study highlighted the efficacy of combining norepinephrine with this compound in patients experiencing septic shock. The study reported significant improvements in mean arterial pressure and reductions in vascular resistance indices when using this combination therapy compared to norepinephrine alone .

Table 1: Hemodynamic Parameters in Septic Shock Treatment

| Treatment Group | Mean Arterial Pressure (MAP) | Resistance Index (RI) |

|---|---|---|

| Norepinephrine Alone | Increased | Increased |

| Norepinephrine + this compound | Improved | Reduced |

| This compound After Norepinephrine | Improved | Reduced |

Surgical Applications

This compound has shown potential in reducing blood loss during surgical procedures, particularly liver resections. A prospective trial (ARG-01) is currently investigating its effects on perioperative blood loss and inflammatory responses in patients undergoing liver surgery. Preliminary findings suggest that this compound may decrease portal and hepatic blood flow, potentially leading to reduced bleeding and improved surgical outcomes .

Case Study Insights:

In an experimental model involving blunt liver trauma, the administration of vasopressin led to decreased bleeding and better outcomes, supporting its use during surgical interventions .

Management of Diabetes Insipidus

This compound is the treatment of choice for central diabetes insipidus, a condition characterized by excessive urination due to insufficient production of antidiuretic hormone. Its administration effectively reduces urine output and increases water reabsorption in the kidneys, thus managing symptoms effectively .

Pediatric Applications

In neonates, particularly those with refractory hypotension or congenital diaphragmatic hernia, this compound has been evaluated as a rescue therapy. A pilot trial indicated that it could increase mean arterial pressure without significant adverse effects compared to traditional treatments like dopamine .

Table 2: Pediatric Outcomes with this compound

| Condition | Treatment Dosage | Outcome |

|---|---|---|

| Refractory Hypotension | 0.01 - 0.04 units/kg/h | Similar BP increase |

| Congenital Diaphragmatic Hernia | 0.0001 - 0.002 units/kg/min | Increased MAP |

Pulmonary Hypertension

This compound has also been explored for its potential benefits in managing pulmonary hypertension in newborns. In a case series, its use was associated with improved oxygenation indices and reduced reliance on inhaled nitric oxide .

Propiedades

Número CAS |

115699-79-1 |

|---|---|

Fórmula molecular |

C49H70N16O13S2 |

Peso molecular |

1155.3 g/mol |

Nombre IUPAC |

N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-19-[[(2S)-2-aminopropanoyl]amino]-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C49H70N16O13S2/c1-25(50)40(70)63-34-23-79-80-24-35(48(78)65-18-6-10-36(65)47(77)59-29(9-5-17-56-49(54)55)41(71)57-22-39(53)69)64-45(75)33(21-38(52)68)62-42(72)30(15-16-37(51)67)58-43(73)31(19-26-7-3-2-4-8-26)60-44(74)32(61-46(34)76)20-27-11-13-28(66)14-12-27/h2-4,7-8,11-14,25,29-36,66H,5-6,9-10,15-24,50H2,1H3,(H2,51,67)(H2,52,68)(H2,53,69)(H,57,71)(H,58,73)(H,59,77)(H,60,74)(H,61,76)(H,62,72)(H,63,70)(H,64,75)(H4,54,55,56)/t25-,29-,30-,31-,32-,33-,34-,35-,36?/m0/s1 |

Clave InChI |

LYCXWXBJDHHYTF-ARTPIOIJSA-N |

SMILES |

CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N |

SMILES isomérico |

C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)N |

SMILES canónico |

CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Secuencia |

ACYFQNCPRG |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

10-Ala-argipressin 10-ALA-AVP Ala-Arg(8)-vasopressin Ala-argipressin arginine vasopressin, Ala(10)- argipressin, Ala(10)- argipressin, Ala- argipressin, alanine(10)- argipressin, alanine- |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.